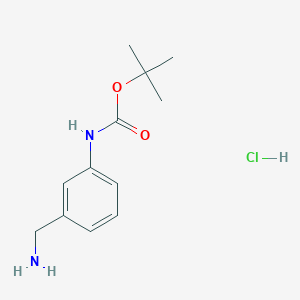
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with two methyl groups at the 4-position and a hydroxyl group at the 6-position, combined with a hydrobromide salt. Tetrahydroisoquinolines are known for their presence in various natural products and therapeutic agents, making them significant in medicinal chemistry .
准备方法
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent can yield the desired hydrobromide salt . Industrial production methods often involve multicomponent reactions that improve atom economy and yield, making the process more sustainable .
化学反应分析
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydroisoquinoline.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is used in studies related to neurodegenerative disorders due to its structural similarity to neurotransmitters.
Medicine: It has potential therapeutic applications, particularly in the development of antineuroinflammatory agents.
Industry: The compound is utilized in asymmetric catalysis as a chiral scaffold
作用机制
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act on neurotransmitter receptors, modulating their activity and influencing neuroinflammatory responses. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
相似化合物的比较
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the methyl and hydroxyl substitutions.
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide: Similar but with different methyl group positions.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the hydroxyl group at the 6-position .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H16BrNO |
|---|---|
分子量 |
258.15 g/mol |
IUPAC 名称 |
4,4-dimethyl-2,3-dihydro-1H-isoquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-11(2)7-12-6-8-3-4-9(13)5-10(8)11;/h3-5,12-13H,6-7H2,1-2H3;1H |
InChI 键 |
LLOGPJUOGLVMLV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCC2=C1C=C(C=C2)O)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)


![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)


![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)
![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)






